molecular formula C13H15NO4 B594167 N-acetyl-3,4-methylenedioxymethcathinone CAS No. 1227293-15-3

N-acetyl-3,4-methylenedioxymethcathinone

Cat. No.: B594167
CAS No.: 1227293-15-3
M. Wt: 249.26 g/mol
InChI Key: SFBOFEWMUYVYDF-UHFFFAOYSA-N
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Description

N-acetyl-3,4-Methylenedioxymethcathinone is an acetylated analog of methylone, a compound known for its stimulant properties. It has been detected in products marketed as bath salts, plant food, and tablets . The compound is primarily used for forensic and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-3,4-Methylenedioxymethcathinone involves the acetylation of methylone. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a base like pyridine or triethylamine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-3,4-Methylenedioxymethcathinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-acetyl-3,4-Methylenedioxymethcathinone is used in various scientific research applications, including:

    Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its potential biological effects and interactions with biological systems.

    Medicine: Research is conducted to understand its pharmacological properties and potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-acetyl-3,4-Methylenedioxymethcathinone is not well understood. it is believed to interact with neurotransmitter systems in the brain, similar to other stimulant compounds. The compound may affect the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetylated structure, which may influence its pharmacokinetic properties and biological effects. The acetyl group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from its analogs .

Biological Activity

N-acetyl-3,4-methylenedioxymethcathinone (also known as N-acetylmethylone) is a synthetic derivative of the cathinone family, which has gained attention due to its psychoactive properties and potential for abuse. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and associated toxicity.

Chemical Structure and Properties

This compound has the chemical formula C13H15NOC_{13}H_{15}NO and features a methylenedioxy group attached to a cathinone backbone. This structural modification is significant because it influences the compound's interaction with neurotransmitter systems in the brain.

This compound primarily acts as a monoamine releaser , similar to other synthetic cathinones such as methylone and mephedrone. It enhances the release of key neurotransmitters, including:

  • Dopamine (DA) : Increases in extracellular DA levels are associated with the rewarding effects of the drug.
  • Serotonin (5-HT) : The compound also elevates serotonin levels, contributing to its psychoactive effects.
  • Norepinephrine (NE) : Increases in NE can lead to heightened arousal and cardiovascular stimulation.

Research indicates that this compound may exert its effects through inhibition of the dopamine transporter (DAT) and serotonin transporter (SERT), facilitating neurotransmitter release into the synaptic cleft .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic properties. For example, a study evaluating various β-keto amphetamines found that exposure to these compounds led to increased lactate dehydrogenase (LDH) release in neuronal cell lines, indicating cell membrane damage .

Neurotoxicity

Neurotoxic effects associated with this compound include:

  • Apoptosis : Similar to other members of the cathinone family, this compound may induce apoptosis in neuronal cells through oxidative stress mechanisms. Studies have shown that oxidative stress plays a critical role in MDMA-induced neurotoxicity, suggesting potential parallels with this compound .
  • Behavioral Effects : Animal studies have indicated that synthetic cathinones can produce behaviors akin to those observed with traditional stimulants. These include increased locomotion and stereotypic behaviors, which are often used as indicators of stimulant activity .

Case Studies and Clinical Observations

Clinical reports highlight the unpredictable toxicity of this compound when used in combination with other substances. A study involving postmortem analyses found multiple new psychoactive substances (NPS) present in cases where synthetic cathinones were implicated in adverse health outcomes . Symptoms reported include:

  • Cardiovascular Issues : Tachycardia and hypertension are common.
  • Psychiatric Symptoms : Agitation, paranoia, hallucinations, and confusion have been documented.

Summary of Findings

Aspect Details
Chemical Formula C13H15NO
Mechanism of Action Monoamine release via DAT and SERT inhibition
Toxicity Indicators Increased LDH release; apoptosis in neuronal cells
Clinical Symptoms Tachycardia, hypertension, agitation, hallucinations
Research Needs More studies on long-term effects and mechanisms of action

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)-1-oxopropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8(14(3)9(2)15)13(16)10-4-5-11-12(6-10)18-7-17-11/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBOFEWMUYVYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043037
Record name N-acetyl-3,4-methylenedioxymethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227293-15-3
Record name N-Acetyl-3,4-methylenedioxymethcathinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227293153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-3,4-methylenedioxymethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-3,4-METHYLENEDIOXYMETHCATHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUD6783AYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.